Cas no 116040-91-6 (3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanol)

3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanol structure
116040-91-6 structure
Nome del prodotto:3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanol
Numero CAS:116040-91-6
MF:C11H14N2O
MW:190.241662502289
CID:131045
PubChem ID:4585215

3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanol Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol
    • 1H-Benzimidazole-2-propanol,1-methyl-
    • 1H-Benzimidazole-2-propanol,1-methyl-(9CI)
    • 3-(1-methyl-1H-benzimidazol-2-yl)-1-propanol(SALTDATA: FREE)
    • 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
    • 3-(1-methyl-1H-benzimidazol-2-yl)propan-1-ol
    • AC1NE1XJ
    • ChemDiv3_011386
    • CTK8A4062
    • STOCK1S-33379
    • SureCN4485011
    • 1-methyl-1H-Benzimidazole-2-propanol
    • 3-(1-methylbenzimidazol-2-yl)propan-1-ol
    • BS-37005
    • EN300-38869
    • 116040-91-6
    • MFCD01050196
    • DFIWBBQMDHDFAS-UHFFFAOYSA-N
    • SCHEMBL4485011
    • CS-0159232
    • Z57114967
    • IDI1_028944
    • DTXSID10404550
    • BRD-K24013727-001-01-0
    • CCG-142687
    • 3-(1-methyl-1H-benzimidazol-2-yl)-1-propanol
    • FT-0750190
    • HMS1505F12
    • 3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
    • AKOS000271743
    • 3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanol
    • MDL: MFCD01050196
    • Inchi: InChI=1S/C11H14N2O/c1-13-10-6-3-2-5-9(10)12-11(13)7-4-8-14/h2-3,5-6,14H,4,7-8H2,1H3
    • Chiave InChI: DFIWBBQMDHDFAS-UHFFFAOYSA-N
    • Sorrisi: CN1C2=CC=CC=C2N=C1CCCO

Proprietà calcolate

  • Massa esatta: 190.11072
  • Massa monoisotopica: 190.111
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 186
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 38A^2
  • XLogP3: 1.4

Proprietà sperimentali

  • Densità: 1.15
  • Punto di ebollizione: 394.5°C at 760 mmHg
  • Punto di infiammabilità: 192.4°C
  • Indice di rifrazione: 1.593
  • PSA: 38.05
  • LogP: 1.49820

3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-38869-0.5g
3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
116040-91-6 95.0%
0.5g
$72.0 2025-02-20
1PlusChem
1P008VL4-250mg
1H-Benzimidazole-2-propanol,1-methyl-(9CI)
116040-91-6 98%
250mg
$228.00 2025-02-24
1PlusChem
1P008VL4-2.5g
1H-Benzimidazole-2-propanol,1-methyl-(9CI)
116040-91-6 90%
2.5g
$251.00 2023-12-26
1PlusChem
1P008VL4-10g
1H-Benzimidazole-2-propanol,1-methyl-(9CI)
116040-91-6 90%
10g
$583.00 2023-12-26
1PlusChem
1P008VL4-100mg
1H-Benzimidazole-2-propanol,1-methyl-(9CI)
116040-91-6 90%
100mg
$100.00 2023-12-26
TRC
M321828-500mg
3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanol
116040-91-6
500mg
$ 115.00 2022-06-02
TRC
M321828-100mg
3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanol
116040-91-6
100mg
$ 65.00 2022-06-02
Enamine
EN300-38869-1.0g
3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
116040-91-6 95.0%
1.0g
$93.0 2025-02-20
TRC
M321828-50mg
3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanol
116040-91-6
50mg
$ 50.00 2022-06-02
Fluorochem
055315-5g
3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
116040-91-6 95%
5g
£167.00 2022-03-01
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:116040-91-6)3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanol
A1109446
Purezza:99%/99%/99%/99%/99%/99%
Quantità:1g/5g/2g/10g/2500mg/10000mg
Prezzo ($):160.0/461.0/263.0/697.0/263.0/697.0